N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide
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Overview
Description
N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide typically involves the formation of the oxadiazole and benzimidazole rings followed by their coupling. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the heterocyclic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s heterocyclic rings are known pharmacophores, making it a candidate for drug development, particularly for antimicrobial and anticancer agents.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials, such as organic semiconductors and fluorescent dyes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzimidazole Derivatives: Compounds with the benzimidazole ring are known for their antiviral and antiparasitic activities.
Uniqueness
N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide is unique due to the combination of both oxadiazole and benzimidazole rings in its structure. This dual functionality enhances its potential as a versatile pharmacophore, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H17N7O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-[1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C17H17N7O3/c1-3-12(25)19-16-15(22-27-23-16)17-18-10-7-5-6-8-11(10)24(17)9-14-21-20-13(4-2)26-14/h5-8H,3-4,9H2,1-2H3,(H,19,23,25) |
InChI Key |
WKOJGBBQNKCINC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)CN2C3=CC=CC=C3N=C2C4=NON=C4NC(=O)CC |
Origin of Product |
United States |
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